molecular formula C6H8BrClN2O B3236117 5-Bromo-2-methoxy-3-pyridinamine hydrochloride CAS No. 1361970-57-1

5-Bromo-2-methoxy-3-pyridinamine hydrochloride

Cat. No.: B3236117
CAS No.: 1361970-57-1
M. Wt: 239.5 g/mol
InChI Key: RMPRWKXCKPIHED-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 3-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride typically involves the reaction of 5-Bromo-2-chloro-3-nitropyridine with sodium methoxide. The reaction proceeds under reflux conditions in methanol, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The final product is typically isolated by crystallization and purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-pyridinamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

5-Bromo-2-methoxy-3-pyridinamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or antagonist, binding to the active site of the target molecule and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-3-pyridinamine hydrochloride is unique due to the presence of both the methoxy and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

5-bromo-2-methoxypyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPRWKXCKPIHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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